N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide, more commonly known as LDC1267, is a small molecule inhibitor that selectively targets the kinase activity of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases. [, ] In scientific research, LDC1267 serves as a valuable tool for studying the biological roles of TAM receptors in various cellular processes and disease models.
LDC1267 was developed as part of medicinal chemistry efforts to create selective inhibitors for receptor tyrosine kinases. It is referenced in various studies focusing on its pharmacological properties and therapeutic potential against cancer metastasis. The chemical structure of LDC1267 is associated with its ability to selectively inhibit TAM kinases with minimal off-target effects on other kinases such as Met and Aurora B .
LDC1267 belongs to the class of small molecule inhibitors targeting receptor tyrosine kinases. Specifically, it is classified under TAM kinase inhibitors due to its selective inhibition profile against Tyro3, Axl, and Mer.
The synthesis of LDC1267 involves several key steps that utilize standard organic chemistry techniques. According to available literature, the synthesis begins with the formation of a 4-ethoxy-1-(4-substituted phenyl) compound, which undergoes further modifications to yield the final product.
The detailed synthetic route can be found in specialized publications that explore medicinal chemistry methodologies .
LDC1267 has a defined molecular structure characterized by its unique chemical moiety that facilitates its interaction with TAM receptors. The structure can be represented as follows:
The compound's three-dimensional structure allows for effective binding to the active sites of the TAM kinases. Computational modeling studies indicate that LDC1267 binds within the ATP pocket of these receptors, stabilizing an inactive conformation that prevents downstream signaling associated with tumor progression .
LDC1267 primarily acts through competitive inhibition of the TAM receptor tyrosine kinases. Its mechanism involves binding to the ATP-binding site of these receptors, thus hindering their phosphorylation and activation.
LDC1267 inhibits cancer cell metastasis by blocking the signaling pathways mediated by TAM receptors. These receptors are known to promote tumor growth and metastasis through various mechanisms, including immune evasion and angiogenesis.
In preclinical models, treatment with LDC1267 resulted in reduced metastatic burden in murine models of melanoma and breast cancer. This effect was shown to be dependent on natural killer cell activity, highlighting its role in modulating immune responses against tumors .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are used to assess purity and stability during synthesis .
LDC1267 has significant applications in scientific research, particularly in oncology:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3